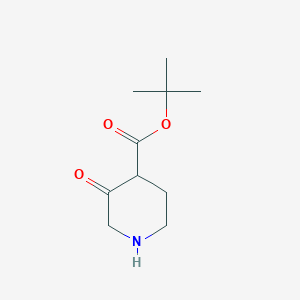

tert-Butyl 3-oxopiperidine-4-carboxylate

Description

tert-Butyl 3-oxopiperidine-4-carboxylate is a piperidine derivative featuring a ketone group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity. The Boc group enhances stability during synthetic processes, while the ketone moiety enables further functionalization, such as reductions or nucleophilic additions.

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

tert-butyl 3-oxopiperidine-4-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-11-6-8(7)12/h7,11H,4-6H2,1-3H3 |

InChI Key |

YARYNNNUMGPZAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing tert-Butyl 3-oxopiperidine-4-carboxylate involves the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like methanol and stirred at room temperature for about 20 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxopiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-oxopiperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxopiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary depending on the specific drug or biologically active molecule being synthesized .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and similarity scores of tert-Butyl 3-oxopiperidine-4-carboxylate and analogous compounds derived from the evidence:

Key Observations:

- Solubility : The benzyl group in 193274-82-7 enhances lipophilicity, likely reducing aqueous solubility compared to the parent compound .

- Reactivity: The cyano group in 914988-10-6 introduces strong electron-withdrawing effects, making it susceptible to nucleophilic substitution, whereas the ketone in the target compound is more suited for reductions or enolate chemistry .

Analytical Data :

Physicochemical and Reactivity Profiles

| Property | This compound | 3,3-Dimethyl Analog (324769-06-4) | 3-Benzyl Analog (193274-82-7) |

|---|---|---|---|

| Melting Point | Not reported | ~120–125°C | ~95–100°C |

| Solubility (Water) | Low | Very low | Insoluble |

| Stability | Stable under acidic conditions | Highly stable | Sensitive to oxidation |

| Key Reactivity | Ketone reduction, enolate formation | Limited due to steric hindrance | Benzyl group hydrogenolysis |

Reactivity Highlights :

- The target compound’s ketone undergoes smooth reduction to secondary alcohols (e.g., using NaBH₄) or forms enolates for C–C bond formation .

- The cyano group in 914988-10-6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.